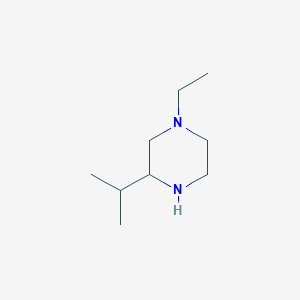
1-(1,3-ベンゾチアゾール-2-イル)ペンタン-2,4-ジオン
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .科学的研究の応用
抗菌剤研究
1-(1,3-ベンゾチアゾール-2-イル)ペンタン-2,4-ジオン: は、抗菌剤としての可能性について研究されています。 研究によると、この化合物の誘導体は、大腸菌、プロテウス属、黄色ブドウ球菌、緑膿菌などのさまざまな細菌株に対して、in vitroで抗菌活性を示すことが示されています 。これは、新しい抗菌薬または治療法の開発におけるその可能性を示唆しています。
有機合成
この化合物は、有機合成プロセス、特にアシル(1,3-ベンゾチアゾール-2-イル)ケテンの生成に関与しています。 これらの中間体は、ピリド[2,1-b][1,3]ベンゾチアゾール-1-オンの合成に不可欠であり、医薬品化学においてさまざまな用途があります .
構造解析と結晶学
1-(1,3-ベンゾチアゾール-2-イル)ペンタン-2,4-ジオン: は、構造研究と結晶学で使用されます。 NMR分光法は、多くの場合、DMSO-d6溶液中で行われ、この化合物の誘導体の構造を分析するために使用されます 。このような研究は、化合物の分子構造と潜在的な反応性を理解するために不可欠です。
クロマトグラフィーと質量分析
分析化学の分野、特にクロマトグラフィーと質量分析では、この化合物は基準または標準として使用されます。 これは、機器の較正と化学サンプルの分析(その組成を決定するため)に役立ちます .
バイオファーマ生産
この化合物の誘導体は、バイオファーマ生産でも研究されています。 それらは、特に治療特性で知られているベンゾチアゾール部分を持つ薬物の開発において、医薬品の合成に役割を果たす可能性があります .
化学的性質の研究
最後に、1-(1,3-ベンゾチアゾール-2-イル)ペンタン-2,4-ジオンは、その分子式、重量、およびその他の物理化学的特性を含むその化学的性質について研究されています。 この研究は、化合物が他の物質とどのように相互作用するか、およびさまざまな条件下でのその安定性を理解する上で基本的なものです .
生化学分析
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can influence the activity of enzymes, either enhancing or inhibiting their function. For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has been shown to interact with metalloproteins, affecting their catalytic activity and stability .
Cellular Effects
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells can influence its activity and function .
Subcellular Localization
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPASCAJYMJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279702 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-76-3 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B1443958.png)
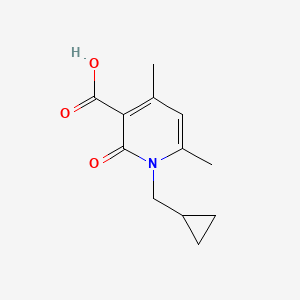


![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)
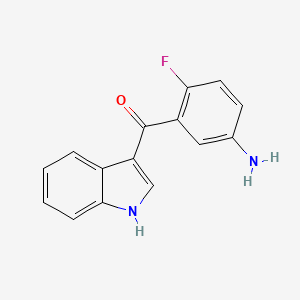

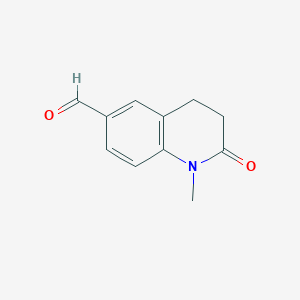
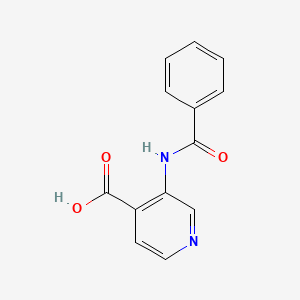

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

